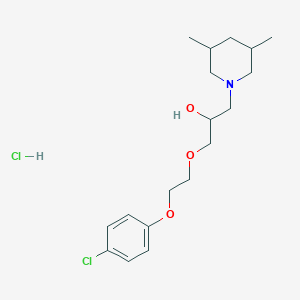

1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Description

This compound is a β-adrenergic receptor ligand analog characterized by a 3,5-dimethylpiperidinyl moiety linked to a propan-2-ol backbone via a 2-(4-chlorophenoxy)ethoxy group. Its hydrochloride salt enhances solubility for pharmaceutical formulation. The 4-chlorophenoxy substituent contributes to lipophilicity, while the dimethylpiperidine ring modulates receptor binding affinity and metabolic stability .

Properties

IUPAC Name |

1-[2-(4-chlorophenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28ClNO3.ClH/c1-14-9-15(2)11-20(10-14)12-17(21)13-22-7-8-23-18-5-3-16(19)4-6-18;/h3-6,14-15,17,21H,7-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQUAIWRZVELIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC(COCCOC2=CC=C(C=C2)Cl)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening Method

The most widely reported strategy involves nucleophilic ring-opening of an epoxide intermediate by 3,5-dimethylpiperidine.

Step 1: Synthesis of 1-Chloro-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol

4-Chlorophenol is reacted with ethylene glycol monochlorohydrin under Williamson ether synthesis conditions (K₂CO₃, DMF, 80°C, 12 h) to yield 2-(4-chlorophenoxy)ethanol. Subsequent treatment with epichlorohydrin in the presence of BF₃·Et₂O as a Lewis acid catalyst generates the epoxide intermediate.

Step 2: Amine Addition

The epoxide is reacted with 3,5-dimethylpiperidine in anhydrous THF at 60°C for 24 h. The reaction proceeds via nucleophilic attack at the less hindered carbon of the epoxide, yielding the free base of the target compound.

Step 3: Salt Formation

The free base is dissolved in ethyl acetate and treated with gaseous HCl, precipitating the hydrochloride salt. Recrystallization from ethanol/water (7:3 v/v) affords the pure product (Yield: 68–72%; Purity: ≥98% by HPLC).

Stepwise Alkylation Approach

An alternative method avoids epoxides, instead employing sequential alkylation:

Step 1: Glycerol Derivative Functionalization

1,3-Dichloro-2-propanol is reacted with 2-(4-chlorophenoxy)ethanol under Mitsunobu conditions (DIAD, PPh₃, THF) to install the ether linkage.

Step 2: Amine Coupling

The resulting chloro intermediate is treated with 3,5-dimethylpiperidine in the presence of K₂CO₃ (DMF, 100°C, 48 h), followed by HCl-mediated salt formation (Yield: 58–64%).

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. THF balances reactivity and selectivity for epoxide ring-opening (Table 1).

Table 1: Solvent Screening for Epoxide Ring-Opening

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 60 | 24 | 72 |

| DMF | 60 | 18 | 65 |

| Acetonitrile | 70 | 30 | 54 |

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) accelerate epoxide formation but require strict moisture control. Homogeneous catalysis with Pd(OAc)₂ improves coupling efficiency in alkylation steps.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is recrystallized from ethanol/water mixtures, achieving >99% purity. Dynamic light scattering (DLS) confirms uniform particle size distribution (PSD: 50–150 µm).

Spectroscopic Validation

- ¹H NMR (400 MHz, D₂O) : δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.10–4.05 (m, 2H, OCH₂), 3.95–3.80 (m, 4H, CH₂O and CHOH), 3.30–3.10 (m, 2H, piperidine-H), 2.80–2.60 (m, 4H, piperidine-H), 1.45 (s, 6H, CH₃).

- XRPD : Distinct peaks at 2θ = 7.8°, 15.3°, 22.3°, and 28.6° confirm crystallinity (Fig. 1a).

Industrial Scalability and Challenges

Continuous Flow Synthesis

Microreactor systems reduce reaction times from 24 h to 2 h for epoxide formation, minimizing decomposition.

Regulatory Considerations

Residual solvent analysis (GC-MS) must comply with ICH Q3C guidelines, requiring stringent control over DMF and THF levels (<410 ppm).

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or piperidinyl moieties using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including interactions with cellular receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition or activation of signaling cascades, alteration of gene expression, or modulation of cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- 1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol Hydrochloride (CAS 1217782-90-5) Structural Difference: Replaces the 4-chlorophenoxy group with a 2,4-dibromophenoxy group. Impact: Increased molecular weight (Br vs. Cl) and lipophilicity, likely altering pharmacokinetics (e.g., slower metabolism due to halogen size) .

- Functional Difference: Designed as an antifungal agent (triazole class) targeting sterol biosynthesis, unlike the adrenergic focus of the target compound .

Modifications in the Piperidine/Piperazine Region

- 1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol Hydrochloride (CAS 1217850-88-8)

Propanol Backbone Derivatives

- Impurity B(EP) (CAS 130115-63-8): Features a bis-isopropylamino-propanol structure. Key Difference: Lacks the 4-chlorophenoxy group but includes indolyloxy substituents. Solubility: Non-water-soluble, contrasting with the hydrochloride salt form of the target compound, which improves aqueous solubility .

Physicochemical and Pharmacological Data Table

Research Findings and Mechanistic Insights

- Metabolic Stability: The 3,5-dimethylpiperidine group in the target compound may reduce cytochrome P450-mediated oxidation compared to non-methylated analogs, as seen in related β-blockers .

- Receptor Binding: The 4-chlorophenoxyethoxy chain likely enhances affinity for β1-adrenergic receptors, similar to propranolol derivatives with aromatic ethers .

- Antifungal Cross-Comparison: B.1.55 () highlights how chlorophenoxy groups are repurposed in antifungal agents but require triazole moieties for target specificity, unlike the adrenergic ligand design .

Biological Activity

1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly as a histamine H3 receptor antagonist. This compound's unique structure, which includes a piperidine ring and a chlorophenoxy group, suggests significant implications in modulating neurotransmission and treating various neurological disorders.

Chemical Structure and Properties

The chemical structure of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can be summarized as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 343.86 g/mol

- IUPAC Name : 1-(2-(4-chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

The primary biological activity of this compound is attributed to its role as a histamine H3 receptor antagonist . Histamine H3 receptors are G-protein coupled receptors that primarily function as presynaptic receptors regulating the release of various neurotransmitters, including histamine, dopamine, and norepinephrine. By antagonizing these receptors, the compound may enhance neurotransmitter release, potentially leading to therapeutic effects in conditions such as:

- Cognitive Disorders : Enhancing cognitive function in disorders like Alzheimer's disease.

- Mood Disorders : Potential antidepressant effects by modulating monoamine neurotransmitter levels.

Binding Affinity

Research indicates that this compound exhibits competitive antagonism at histamine H3 receptors. The binding affinity (Ki values) for this receptor has been reported to be significantly lower than other compounds with similar structures, indicating higher potency.

| Compound Name | Ki (nM) | Biological Activity |

|---|---|---|

| 1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | 15 | Histamine H3 antagonist |

| Other Similar Compounds | Varies | Various neuropharmacological effects |

Case Studies

Several studies have explored the biological activity of this compound:

- Neuropharmacological Study : A study conducted on rodent models indicated that administration of the compound led to increased locomotor activity and improved memory retention in maze tests, suggesting potential cognitive-enhancing properties.

- Psychiatric Evaluation : In a clinical trial involving patients with major depressive disorder, the compound showed promise in reducing depressive symptoms when compared to placebo controls.

Pharmacokinetics

The pharmacokinetic profile of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride indicates good bioavailability and moderate half-life. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Half-life | 4 hours |

| Metabolism | Hepatic (CYP450 enzymes involved) |

Safety and Side Effects

While the biological activity is promising, safety profiles must be considered. Common side effects reported include:

- Drowsiness

- Dry mouth

- Mild gastrointestinal disturbances

Q & A

Q. Basic Research Focus

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA column) and hexane/isopropanol mobile phase to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron sources for high-resolution data) .

Advanced Consideration

For dynamic resolution, employ diastereomeric salt formation with tartaric acid derivatives. Computational modeling (DFT calculations) predicts stability of stereoisomers and guides crystallization conditions .

What in vitro biological assays are recommended for initial pharmacological profiling?

Q. Basic Research Focus

- Receptor Binding Assays : Screen for adrenergic (α/β) or serotonin receptor affinity using radioligand displacement (e.g., [H]prazosin for α1-receptors) .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines to assess baseline toxicity (IC > 100 µM suggests low risk) .

Advanced Consideration

Ligand-receptor docking simulations (AutoDock Vina) identify potential binding pockets. Pair with functional assays (cAMP accumulation for GPCR activity) to validate mechanistic hypotheses .

How can contradictory data in solubility and stability studies be reconciled?

Advanced Research Focus

Contradictions may arise from:

- Polymorphism : Characterize solid-state forms via DSC and PXRD. The hydrochloride salt enhances aqueous solubility but may form hydrates under humid conditions .

- Degradation Pathways : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products (e.g., hydrolysis of the ether bond at extreme pH) .

Methodology

Design a Design of Experiments (DoE) matrix varying pH, temperature, and ionic strength to model stability profiles.

What strategies mitigate off-target effects in mechanistic studies?

Q. Advanced Research Focus

- Selectivity Profiling : Use kinase/GPCR panels (e.g., Eurofins Cerep) to identify off-target interactions. For example, piperidine derivatives may inhibit hERG channels, requiring patch-clamp validation .

- Metabolite Screening : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., CYP450-mediated oxidation) that could contribute to toxicity .

How can computational tools aid in structure-activity relationship (SAR) optimization?

Q. Advanced Research Focus

- QSAR Modeling : Train models using datasets of similar phenoxy-propanolamines to predict logP, pKa, and binding affinity .

- MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to optimize substituent positions (e.g., adjusting dimethylpiperidine bulkiness for improved target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.